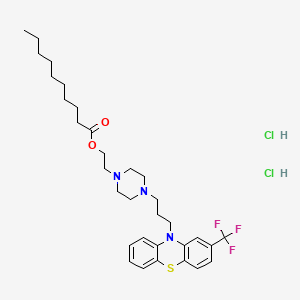
Fluphenazin-Decanoat-Dihydrochlorid
Übersicht
Beschreibung
Fluphenazine decanoate dihydrochloride is a phenothiazine used to treat patients requiring long-term neuroleptic therapy . It is used in the treatment of chronic psychoses such as schizophrenia . It is a high-potency typical antipsychotic medication .
Molecular Structure Analysis
Fluphenazine decanoate dihydrochloride has a molecular formula of C22H26F3N3OS . It is a member of phenothiazines, a decanoate ester, an organofluorine compound, and a N-alkylpiperazine .Chemical Reactions Analysis
Fluphenazine decanoate dihydrochloride undergoes various chemical reactions in the body. It has been found to increase serum prolactin level and suppress serum LH and FSH levels .Wissenschaftliche Forschungsanwendungen
Behandlung von psychotischen Störungen
Fluphenazin ist ein Antipsychotikum, das postsynaptische dopaminerge mesolimbische Rezeptoren D1 und D2 im Gehirn aktiviert . Es wird zur Behandlung von Manifestationen psychotischer Störungen eingesetzt .
Behandlung von bipolarer Störung und Schizophrenie
Fluphenazinhydrochlorid wird zur Behandlung von bipolarer Störung und Schizophrenie eingesetzt . Es ist erwähnenswert, dass einige Nebenwirkungen von Fluphenazin dokumentiert wurden, wie z. B. Akathisie, extrapyramidale Nebenwirkungen, insbesondere bei Überdosierungen oder Langzeittherapie .
Behandlung von Chorea
Fluphenazin wird in Kombination mit anderen Medikamenten zur Behandlung von Chorea eingesetzt .
Behandlung des Tourette-Syndroms
Fluphenazin wird auch zur Behandlung des Tourette-Syndroms eingesetzt .
Pharmazeutische Qualitätskontrolle
Es wurde eine einfache, schnelle, genaue, empfindliche, spezifische und genaue instrumentelle planare chromatographische Methode entwickelt und validiert, um Fluphenazin-HCl-Tabletten zu quantifizieren . Diese Methode kann für routinemässige Qualitätskontrolltests von Fluphenazin-HCl in fester Darreichungsform verwendet werden .
Forschung an Glioblastomzellen
Fluphenazin-Dihydrochlorid wurde verwendet, um seine Wirkungen als Medikament auf Glioblastomzellen (GBM) in der Fluoreszenz-aktivierten Zellsortierung (FACS) Analyse, Sortierung und Einzelzell-Stress-Überlebens-Experimenten zu untersuchen .
Inhibitor von staphylokokken Effluxpumpen
Fluphenazin-Decanoat und Koffein sind in Gegenwart einer geringen Konzentration von Ethidiumbromid als Indikator für die Effluxaktivität potenzielle Inhibitoren als Staphylokokken-EP-Aktivität .
Wirkmechanismus
Target of Action
Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine decanoate dihydrochloride acts as an antagonist at the dopaminergic D1 and D2 receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Biochemical Pathways
The antagonistic action of fluphenazine decanoate dihydrochloride on dopaminergic receptors affects several biochemical pathways. It depresses the release of hypothalamic and hypophyseal hormones, which can influence various physiological processes, including basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
The pharmacokinetics of fluphenazine decanoate dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of fluphenazine decanoate, when administered intramuscularly, is between 7 to 10 days . It is excreted through urine and feces .
Result of Action
The antagonistic action of fluphenazine decanoate dihydrochloride on dopaminergic receptors results in various molecular and cellular effects. It can affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is used in the management of manifestations of psychotic disorders .
Action Environment
The action, efficacy, and stability of fluphenazine decanoate dihydrochloride can be influenced by various environmental factors. For instance, smoking can affect the clearance of fluphenazine in psychiatric inpatients . Furthermore, up to 40% of those on long-term phenothiazines, including fluphenazine, may have mildly abnormal liver function tests .
Safety and Hazards
Fluphenazine decanoate dihydrochloride has several side effects and hazards associated with its use. It can cause uncontrolled muscle movements, extreme drowsiness, blurred vision, severe constipation, stomach pain, bloating, jaundice, seizures, and low white blood cell counts . It is not approved for use in older adults with dementia-related psychosis .
Relevant Papers Several relevant papers were found during the search. These include a review on the Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia , a paper on Fluphenazine decanoate (depot) and enanthate for schizophrenia , and more. These papers provide valuable insights into the drug’s properties and uses.
Eigenschaften
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2376-65-0 | |
| Record name | Fluphenazine decanoate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



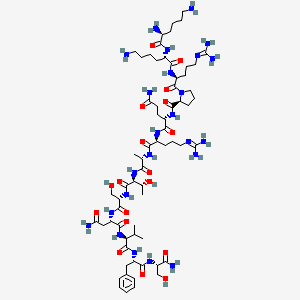


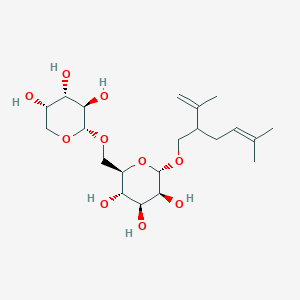
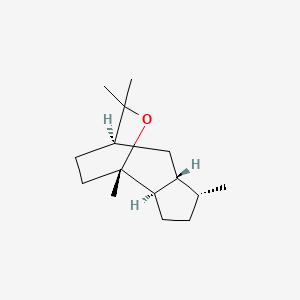
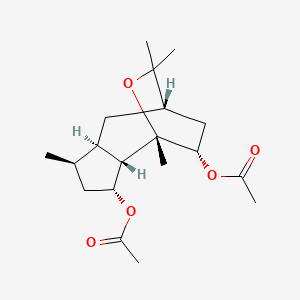


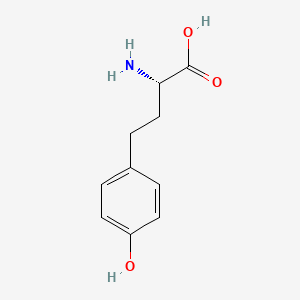
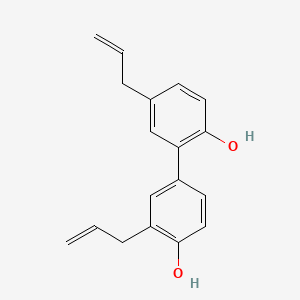
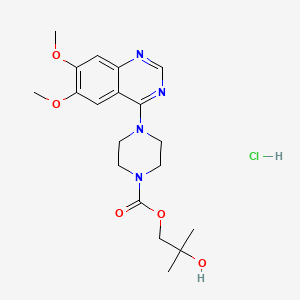
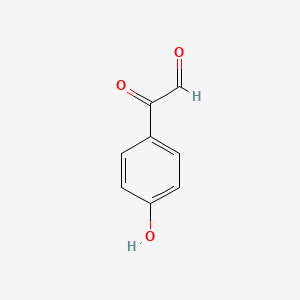
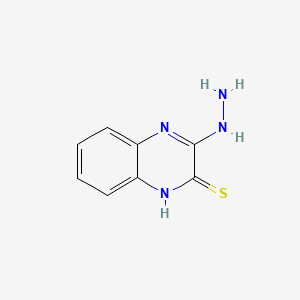
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)